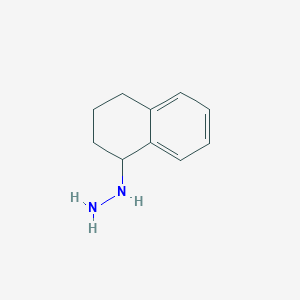

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSPYNDXHSFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578743 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98074-64-7 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine: A Comprehensive Technical Guide for Drug Discovery and Development

This guide provides an in-depth technical overview of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine (CAS Number: 98074-64-7), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We will explore its chemical properties, synthesis, and applications, with a focus on its role as a key building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Tetralone-Hydrazine Scaffold

The fusion of a tetralone framework with a hydrazine moiety in (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine creates a molecule of significant interest in medicinal chemistry. The tetralone core is a privileged scaffold found in a variety of biologically active compounds, while the hydrazine group serves as a versatile handle for the construction of diverse heterocyclic systems. This combination allows for the exploration of a wide chemical space, leading to the development of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders and other diseases.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 98074-64-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine | PubChem[1] |

Spectroscopic Data (Predicted and from Related Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, as well as signals for the aliphatic protons of the tetralone backbone and the hydrazine moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the aromatic and aliphatic carbons, providing a fingerprint of the molecule's carbon skeleton.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic components, and C=C stretching of the aromatic ring.

Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine: A Proposed Protocol

The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine can be logically achieved through the reductive amination of α-tetralone with hydrazine. This reaction is a well-established method for the formation of hydrazones, which can then be reduced to the corresponding hydrazine.

Caption: Proposed two-step synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of α-tetralone (1 equivalent) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 equivalents).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate.

Step 2: Reduction of the Hydrazone to the Hydrazine

-

The crude hydrazone intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) can be employed.

-

The reaction is stirred until the reduction is complete, as monitored by TLC.

-

The reaction is then quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine.

-

Purification can be achieved by column chromatography or crystallization.

Applications in Drug Discovery and Development

The true value of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine lies in its utility as a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The hydrazine moiety is a powerful nucleophile that can participate in various cyclization reactions.

Caption: Synthetic utility of the core molecule in generating diverse heterocycles.

4.1. Synthesis of Pyrazole Derivatives:

The reaction of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazole derivatives. These pyrazole-containing molecules are known to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

4.2. Synthesis of Triazole and Thiadiazole Derivatives:

Furthermore, this hydrazine derivative can be utilized in the synthesis of other important five-membered heterocycles such as triazoles and thiadiazoles through reactions with appropriate reagents like carboxylic acid derivatives or isothiocyanates. These heterocyclic systems are also prevalent in many approved drugs.

4.3. Potential as a Precursor for CNS-Active Agents:

The tetralone scaffold is a key component of several centrally acting drugs. The incorporation of a hydrazine moiety and its subsequent elaboration into various heterocyclic systems opens up avenues for the discovery of novel psychoactive compounds, including antidepressants, anxiolytics, and antipsychotics.

Analytical Methods for Quality Control

Ensuring the purity and identity of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for its quality control.

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. UV detection would be appropriate. |

| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities | Due to the polarity of the hydrazine group, derivatization may be necessary to improve volatility and peak shape. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities | ¹H and ¹³C NMR are essential for unambiguous structure elucidation. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural information | Can be coupled with GC or LC for enhanced analytical power. |

Safety and Handling

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are often toxic and should be treated as such. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is a valuable and versatile building block for drug discovery and development. Its unique chemical structure provides a gateway to a diverse range of heterocyclic compounds with significant potential for biological activity. This guide has provided a comprehensive overview of its properties, synthesis, applications, and analytical considerations to aid researchers in harnessing the full potential of this important chemical intermediate.

References

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine. [Link]

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Tetralin-1-ylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Tetralin-1-ylhydrazine, a derivative of the versatile solvent and synthetic intermediate tetralin, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural scaffold, combining the bicyclic system of tetralin with the reactive hydrazine moiety, makes it a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Understanding the fundamental physical properties of tetralin-1-ylhydrazine is a critical first step in its application, enabling informed decisions in reaction setup, purification, formulation, and storage.

Molecular Structure and Its Influence on Physical Properties

The molecular structure of tetralin-1-ylhydrazine dictates its physical behavior. The fusion of a benzene ring with a cyclohexane ring in the tetralin core creates a partially aromatic and partially aliphatic system. The hydrazine group (-NHNH₂) introduces polarity and the capacity for hydrogen bonding.

Caption: Molecular Structure of Tetralin-1-ylhydrazine.

Predicted and Comparative Physical Properties

A comprehensive understanding of a compound's physical properties is foundational for its application in research and development. In the absence of extensive empirical data for tetralin-1-ylhydrazine, we can infer its likely characteristics by examining its parent molecule, tetralin, and by utilizing computational models. The following tables summarize the known physical properties of tetralin and the computed properties for tetralin-1-ylhydrazine, providing a valuable comparative baseline for experimental design.

Table 1: Experimental Physical Properties of Tetralin (1,2,3,4-Tetrahydronaphthalene)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -35.8 °C | [1] |

| Boiling Point | 206-208 °C | [1] |

| Density | 0.970 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene | [3] |

| Flash Point | 77 °C | [1] |

Table 2: Computed Physical Properties of Tetralin-1-ylhydrazine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 38.1 Ų | [4] |

| XLogP3 | 1.3 | [4] |

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physical properties of a solid compound like tetralin-1-ylhydrazine. The causality behind each step is explained to ensure a self-validating and reproducible experimental workflow.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: A small amount of the crystalline tetralin-1-ylhydrazine is finely ground and packed into a thin-walled capillary tube, which is sealed at one end.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

Boiling Point Determination (for solids that melt without decomposition)

Determining the boiling point of a solid first requires it to be in a liquid state. This method is suitable if tetralin-1-ylhydrazine does not decompose at its melting point.

Methodology: Thiele Tube Method

Detailed Steps:

-

Sample Preparation: A small amount of the sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, recrystallization, and formulation.

Methodology: Small-Scale Solubility Test

Detailed Steps:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of tetralin-1-ylhydrazine (e.g., 10 mg) is placed in a test tube.

-

A small volume of the selected solvent (e.g., 1 mL) is added.

-

The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., room temperature).

-

Observation: The sample is observed for complete dissolution. If it dissolves, it is recorded as "soluble." If not, it is "partially soluble" or "insoluble."

Spectroscopic and Chromatographic Characterization

While not strictly physical properties, spectroscopic and chromatographic data are integral to the characterization of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C-N bonds of the hydrazine group and the C-H bonds of the aromatic and aliphatic portions.

Stability and Storage Considerations

Hydrazine derivatives can be sensitive to air and light. Prolonged exposure to air may lead to oxidation. Therefore, it is recommended that tetralin-1-ylhydrazine be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light.

Conclusion

This technical guide provides a foundational understanding of the physical properties of tetralin-1-ylhydrazine for researchers and drug development professionals. By leveraging comparative data from its parent compound and established computational and experimental methodologies, this document serves as a practical resource for the safe and effective handling, characterization, and application of this promising chemical entity. The provided protocols are designed to ensure scientific integrity and generate reliable, reproducible data, which are paramount in the rigorous environment of scientific research and pharmaceutical development.

References

-

PubChem. Tetralin. National Center for Biotechnology Information. [3]

-

University of Calgary. Melting point determination.

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine. National Center for Biotechnology Information. [4]

-

Wikipedia. Tetralin. [1]

-

Loba Chemie. TETRALIN. [2]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound.

-

Royal Society of Chemistry. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate.

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure.

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

-

PubMed Central. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry.

-

SpectraBase. Hydrazine.

-

Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.".

-

Vijay Nazare. Determination of Boiling Point (B.P):.

-

V. B. B. S. Purvanchal University. experiment (1) determination of melting points. [5]

Sources

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. 119-64-2 CAS | TETRALIN | High Purity Solvents | Article No. 06221 [lobachemie.com]

- 3. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | C10H14N2 | CID 15836363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride, starting from the readily available precursor, α-tetralone. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and validation of the target compound.

Introduction

The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities. The introduction of a hydrazine moiety at the 1-position of the tetralin ring system opens up a plethora of possibilities for further chemical modifications, enabling the construction of complex heterocyclic systems and the exploration of novel chemical space. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride offers improved stability and handling characteristics compared to its freebase form, making it a preferred intermediate in multi-step synthetic campaigns.

This guide details a two-step synthesis commencing with the formation of α-tetralone hydrazone, followed by its reduction to the corresponding hydrazine, and subsequent conversion to the hydrochloride salt. The presented methodology is based on well-established chemical transformations, ensuring reproducibility and scalability.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride, reveals a straightforward disconnection of the carbon-nitrogen bond of the hydrazine group. This leads back to a hydrazone intermediate, which can be readily formed from the condensation of α-tetralone and hydrazine. α-Tetralone is a commercially available and relatively inexpensive starting material, making this synthetic approach both practical and economical.

Synthetic Pathway and Mechanism

The synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride is accomplished through a two-step process, as illustrated in the reaction scheme below.

Figure 1: Overall synthetic pathway for (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride.

Step 1: Synthesis of α-Tetralone Hydrazone

The first step involves the acid-catalyzed condensation of α-tetralone with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the α-tetralone, followed by the elimination of a water molecule to form the corresponding hydrazone. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Step 2: Reduction of α-Tetralone Hydrazone

The reduction of the α-tetralone hydrazone to (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine can be achieved through several methods. Two common and effective approaches are catalytic hydrogenation and reduction with sodium borohydride.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The hydrazone is adsorbed onto the surface of the catalyst, and the C=N double bond is reduced by the addition of hydrogen atoms. This method is often clean and high-yielding.

-

Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a milder reducing agent that is effective for the reduction of hydrazones. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N bond, followed by protonation of the resulting anion by the solvent to yield the hydrazine.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the synthesized (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine free base into its hydrochloride salt. This is achieved by treating a solution of the hydrazine with hydrochloric acid. The lone pair of electrons on one of the nitrogen atoms of the hydrazine abstracts a proton from the hydrochloric acid, forming the ammonium salt. The hydrochloride salt is typically a crystalline solid that is more stable and easier to handle than the free base, which may be an oil or a low-melting solid.

Experimental Protocols

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. α-Tetralone is an irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Materials and Equipment

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| α-Tetralone | C₁₀H₁₀O | 146.19 |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Ethanol | C₂H₅OH | 46.07 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| Methanol | CH₃OH | 32.04 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis

Figure 2: Experimental workflow for the synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride.

Part A: Synthesis of α-Tetralone Hydrazone

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α-tetralone (14.6 g, 0.1 mol) in 100 mL of ethanol.

-

To the stirred solution, add hydrazine hydrate (6.0 g, ~0.12 mol) followed by a few drops of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford α-tetralone hydrazone as a solid. The product can be used in the next step without further purification.

Part B: Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

-

In a 500 mL round-bottom flask, suspend the crude α-tetralone hydrazone (from the previous step) in 200 mL of methanol.

-

Cool the stirred suspension in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (7.6 g, 0.2 mol) in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine as an oil or a low-melting solid.

Part C: Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride

-

Dissolve the crude (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine in a minimal amount of diethyl ether.

-

While stirring, add a solution of hydrochloric acid in diethyl ether (ethereal HCl) dropwise until precipitation is complete. The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| α-Tetralone Hydrazone | C₁₀H₁₂N₂ | 160.22 | White to off-white solid |

| (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | C₁₀H₁₄N₂ | 162.23[1] | Colorless to pale yellow oil or low-melting solid |

| (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride | C₁₀H₁₅ClN₂ | 198.69[2] | White to off-white crystalline solid |

Expected Spectroscopic Data for (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride:

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Benzylic proton (CH-N): A multiplet or triplet around δ 4.0-4.5 ppm.

-

Aliphatic protons (-CH₂-): Multiplets in the range of δ 1.5-3.0 ppm.

-

Hydrazine protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 125-140 ppm.

-

Benzylic carbon (CH-N): A signal around δ 50-60 ppm.

-

Aliphatic carbons (-CH₂-): Signals in the range of δ 20-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations: Broad bands in the region of 3100-3400 cm⁻¹.

-

C-H stretching vibrations (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

C=C stretching vibrations (aromatic): Peaks around 1450-1600 cm⁻¹.

-

N-H bending vibrations: A band around 1600 cm⁻¹.

-

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted if available, or the determined melting point should be reported for the synthesized batch.

Troubleshooting and Optimization

-

Low yield in hydrazone formation: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reflux time or add a slight excess of hydrazine hydrate.

-

Incomplete reduction of the hydrazone: The reaction with sodium borohydride can be sluggish. Ensure the reagent is fresh and added in sufficient excess. The reaction time can be extended if necessary. For difficult reductions, catalytic hydrogenation may provide better results.

-

Difficulty in isolating the hydrochloride salt: If the salt does not precipitate readily, the solution can be cooled in an ice bath or the solvent can be partially evaporated. Ensure the ethereal HCl solution is of adequate concentration.

Conclusion

This technical guide outlines a robust and accessible synthetic route for the preparation of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride. By following the detailed experimental protocols and considering the mechanistic insights provided, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The characterization guidelines will aid in the verification of the product's identity and purity, ensuring the quality of the material for subsequent synthetic transformations.

References

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Reduction of a ketone using sodium borohydride. Retrieved from [Link]

-

PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Benzo[c]carbazole Derivatives via Fischer Indolization of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5,6,7,12-tetrahydro-7H-benzo[c]carbazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed Fischer indole synthesis, reacting (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine with various enolizable ketones or aldehydes. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, safety considerations, and troubleshooting advice, tailored for researchers in organic synthesis, drug discovery, and materials development.

Introduction: The Fischer Synthesis and Fused Polycyclic Aromatics

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] While classically used for simple indoles, its application extends to the synthesis of complex, fused polycyclic heteroaromatic systems.

This application note focuses on a specific variant: the reaction of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine. The inherent cyclic structure of this hydrazine directs the cyclization to produce not a simple indole, but a tetracyclic benzo[c]carbazole core. These structures are motifs in various biologically active compounds and advanced organic materials.[3]

Mechanistic Pathway

The reaction proceeds through a well-established sequence of acid-catalyzed transformations.[1][2][4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

-

Hydrazone Formation: The reaction initiates with the condensation of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine with a carbonyl compound (e.g., cyclohexanone) to form the corresponding hydrazone.[2][4]

-

Tautomerization: The hydrazone undergoes tautomerization to its enehydrazine isomer, a critical step that sets the stage for the key rearrangement.[1][4][5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[1][2][4] This is often the rate-determining step and involves the cleavage of the weak N-N bond and the formation of a new C-C bond, establishing the core framework of the final product.[1][5]

-

Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the terminal amine onto the imine carbon, forming a five-membered aminal ring.[5]

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the energetically favorable, fully aromatic pyrrole ring of the benzo[c]carbazole system.[1][2]

Mechanism Diagram

Caption: Fig. 1: Reaction mechanism for Benzo[c]carbazole synthesis.

Experimental Protocol: Synthesis of 8,9,10,11,12,13-Hexahydro-7H-benzo[c]carbazole

This protocol details the synthesis using cyclohexanone as the carbonyl partner. The same general procedure can be adapted for other enolizable ketones and aldehydes.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine HCl | ≥97% | Commercial Source | Can be synthesized from 1-tetralone. Highly toxic. |

| Cyclohexanone | Reagent Grade, ≥99% | Commercial Source | Should be freshly distilled if purity is questionable. |

| Glacial Acetic Acid | ACS Grade | Commercial Source | Acts as both solvent and catalyst. |

| Ethanol (95% or Absolute) | Reagent Grade | Commercial Source | For recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Commercial Source | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Commercial Source | For drying organic layers. |

| Ethyl Acetate | HPLC Grade | Commercial Source | For extraction and chromatography. |

| Hexanes | HPLC Grade | Commercial Source | For chromatography. |

Instrumentation

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Glassware for filtration and recrystallization

Step-by-Step Procedure

This "one-pot" procedure is efficient as it avoids the isolation of the intermediate hydrazone.[6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride (e.g., 5.0 g, 1.0 eq).

-

Reagent Addition: Add glacial acetic acid (e.g., 30 mL). Stir the suspension until the hydrazine salt is mostly dissolved. Add cyclohexanone (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 110-120°C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-cold water (approx. 150 mL). This will often cause the crude product to precipitate.

-

Workup - Neutralization & Extraction: If a precipitate forms, collect it by vacuum filtration. If the product remains oily, neutralize the aqueous mixture carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure 8,9,10,11,12,13-hexahydro-7H-benzo[c]carbazole as a crystalline solid.

Experimental Workflow Diagram

Caption: Fig. 2: Experimental workflow for Benzo[c]carbazole synthesis.

Catalyst Selection and Optimization

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[8] While glacial acetic acid is effective, other Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, BF₃·OEt₂) can also be employed.[1][2][8]

| Catalyst Type | Examples | Typical Conditions | Considerations |

| Brønsted Acid | Acetic Acid, H₂SO₄, p-TsOH | 0.1 eq to solvent quantity, 80-120°C | Acetic acid is often sufficient. Stronger acids can sometimes lead to degradation. |

| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | 0.5 - 2.0 eq, often in a higher boiling solvent (e.g., toluene) | Can be more effective for less reactive substrates but require anhydrous conditions.[8] |

Optimization Insight: For this specific transformation, glacial acetic acid provides a good balance of reactivity and simplicity. If yields are low, a catalytic amount of a stronger acid like p-toluenesulfonic acid can be added, but this should be done cautiously to avoid charring.[8] The product ratio can be highly sensitive to the quantity of acid used.[8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Insufficient heating; inactive catalyst; poor quality reagents. | Ensure the reaction reaches reflux. Use a stronger catalyst (e.g., add p-TsOH). Use freshly distilled ketone. |

| Dark, Tar-like Crude Product | Overheating or prolonged reaction time. | Reduce reaction temperature or time. Monitor carefully by TLC and quench as soon as starting material is consumed. |

| Multiple Products on TLC | Formation of regioisomers (with unsymmetrical ketones). | This is an inherent challenge. Isomers can often be separated by careful column chromatography.[8] |

| Difficult Purification | Product is an oil; impurities co-elute. | Try converting the product to a salt (e.g., HCl salt) to induce crystallization. Use a different solvent system for chromatography. |

Safety Precautions

-

Hydrazine Derivatives: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its salts are highly toxic, corrosive, and potential carcinogens.[9] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Acids: Glacial acetic acid is corrosive and has a pungent odor. Handle with care.

-

Heating: Use a heating mantle with a temperature controller and ensure the setup is secure. Do not heat a closed system.

References

- RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry.

- SciSpace. (n.d.). The Fischer Indole Synthesis.

- ijarsct. (n.d.).

- YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).

- PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.

- Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. [Link]

-

ResearchGate. (2025). Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. [Link]

-

PMC - NIH. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]

-

ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]

-

Journal of the American Chemical Society. (2000). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [Link]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. scispace.com [scispace.com]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Carbazole Derivatives from (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Tetrahydrocarbazole Scaffolds

The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged structural motif in medicinal chemistry and materials science.[1][2][3] This tricyclic aromatic system, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is a core component of numerous naturally occurring alkaloids and pharmacologically active compounds.[2][4] The versatility of the THC scaffold has led to its incorporation into a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, antifungal, anti-Alzheimer, hypoglycemic, and anti-inflammatory properties.[2][4][5][6]

Given their broad biological significance, the development of efficient and robust synthetic routes to tetrahydrocarbazole derivatives is of paramount importance to the drug discovery and development community. One of the most reliable and widely employed methods for constructing this scaffold is the Fischer indole synthesis.[2][4] This application note provides a detailed, experience-driven guide to the synthesis of tetrahydrocarbazole derivatives, specifically starting from (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine, leveraging the power of the Fischer indole synthesis.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[7] The reaction proceeds through a series of well-defined steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism, first proposed by Robinson, involves the following key transformations:[7]

-

Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone.[8][9]

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.[7][8]

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond and cleaving the weak nitrogen-nitrogen bond.[7][8]

-

Aromatization and Cyclization: The intermediate then rearomatizes, and subsequent intramolecular cyclization forms a cyclic aminoacetal (aminal).[8]

-

Elimination of Ammonia: Finally, acid-catalyzed elimination of ammonia from the aminal leads to the formation of the stable, aromatic indole ring system.[8][10]

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[9][11][12]

Visualizing the Fischer Indole Synthesis Mechanism

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol details the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, which serves as a foundational procedure. The principles outlined here are directly applicable to the synthesis using (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine and a suitable ketone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenylhydrazine | Reagent | Sigma-Aldrich | Can be used as the free base or hydrochloride salt. |

| Cyclohexanone | Reagent | Sigma-Aldrich | Ensure it is free of peroxides. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Serves as both solvent and catalyst. |

| Ethanol (95%) | Reagent | VWR | For recrystallization. |

| Methanol | ACS Grade | Fisher Scientific | For washing. |

| Round-bottom flask (100 mL) | - | - | |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Buchner funnel and filter flask | - | - |

Step-by-Step Procedure

Expert Tip: The reaction of phenylhydrazine with cyclohexanone is exothermic. It is advisable to control the initial addition to prevent a rapid temperature increase.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (5.4 g, 50 mmol) and glacial acetic acid (30 mL).

-

Addition of Ketone: While stirring, slowly add cyclohexanone (5.0 g, 51 mmol) to the mixture. An initial exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour. The color of the solution will typically darken.

-

Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold water, followed by a wash with cold 75% ethanol.[13] This helps to remove residual acetic acid and unreacted starting materials.

-

Recrystallization: For purification, recrystallize the crude product from hot ethanol (95%). Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a vacuum oven or air dry.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 30-40%[10] |

| Appearance | Off-white to yellowish crystalline solid[13] |

| Melting Point | 116-118 °C[10] |

| ¹H NMR | Consistent with the 1,2,3,4-tetrahydrocarbazole structure. |

| ¹³C NMR | Consistent with the 1,2,3,4-tetrahydrocarbazole structure. |

| Mass Spec (EI) | m/z = 171 (M⁺) |

Application to (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

The synthesis of more complex carbazole derivatives, such as those derived from (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine, follows the same fundamental principles of the Fischer indole synthesis. In this case, the hydrazine already contains a portion of the final carbazole ring system.

General Reaction Scheme

The reaction of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with a suitable ketone (e.g., cyclohexanone) will yield a benzo[a]carbazole derivative.

Caption: Synthesis of Benzo[a]carbazole Derivatives.

Key Experimental Considerations

-

Choice of Ketone: The structure of the ketone will determine the substitution pattern on the newly formed ring of the carbazole.

-

Catalyst Selection: While acetic acid is often sufficient, stronger acids like hydrochloric acid or Lewis acids may be required for less reactive substrates to drive the reaction to completion.[11]

-

Reaction Time and Temperature: These parameters may need to be optimized for specific substrate combinations. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

-

Purification: Column chromatography may be necessary for the purification of more complex carbazole derivatives, in addition to recrystallization.

Troubleshooting and Expert Insights

| Problem | Potential Cause | Solution |

| Low or No Yield | - Incomplete reaction- Decomposition of starting materials or product- Incorrect stoichiometry | - Increase reaction time and/or temperature.- Use a stronger acid catalyst.- Ensure accurate measurement of reagents. |

| Oily Product | - Impurities present- Product is a low-melting solid or oil at room temperature | - Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification.- Purify by column chromatography. |

| Dark-colored Product | - Formation of polymeric byproducts | - Recrystallize with activated charcoal to decolorize.[13] |

Self-Validation: The integrity of this protocol is validated by the consistent physical and spectroscopic data of the product. The melting point should be sharp and within the expected range. Spectroscopic analysis (NMR, MS) should unambiguously confirm the structure of the desired tetrahydrocarbazole derivative.

Conclusion

The Fischer indole synthesis is a powerful and versatile tool for the synthesis of tetrahydrocarbazole derivatives from precursors like (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine. A thorough understanding of the reaction mechanism and careful control of experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a robust foundation for researchers engaged in the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

- Al-Mohson, A., & Mohammed, Z. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties.

- Babita Rawat, Sucheta, Shivali Rahi and Arpana Rana. (2021). Carbazole: An Updated Profile of Biological Activities. IJRPC, 11(3): 76-98.

- Balamurali, R., & Rajendra Prasad, K. J. (n.d.).

- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18.

-

Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14, 4568-4571.

- Honarnejad, K., Daschner, A., Gehring, A. P., Szybinska, A., Giese, A., Kuznicki, J., Bracher, F., & Herms, J. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease.

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Nogrady, T. (1985). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.

- Saravanabhavan, M., Ebenazer, A. F., Murugesan, V., & Sekar, M. (2017). Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1, 2, 3, 4-Tetrahydrocarbazole Derivatives. Journal of Advanced Physics, 6(1), 30-40.

-

vibzz lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Retrieved from [Link]

- Wang, L. L., Du, Y., Li, S. M., Cheng, F., Zhang, N. N., Chen, R., Cui, X., Yang, S. G., Fan, L. L., Wang, J. T., & Guo, B. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172.

- Wang, W., Dong, G., Gu, J., Zhang, Y., Wang, S., Zhu, S., Liu, Y., Miao, Z., Yao, J., Zhang, W., & Sheng, C. (2013). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 4(2), 353-362.

- Xu, Q., Liu, T., Tian, R., Li, Q., & Ma, D. (2009). Synthesis and antiemetic activity of 1, 2, 3, 9-tetrahydro-9-methyl-3-(4-substituted- piperazin-1-ylmethyl)-4 H-carbazol-4-one derivatives. Frontiers of Chemistry in China, 4(1), 63-68.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. wjarr.com [wjarr.com]

- 5. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scribd.com [scribd.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. youtube.com [youtube.com]

Application Notes & Protocols: Synthesis of Tetrahydrocarbazole Scaffolds via Fischer Indolization of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine with Ketones

Introduction: The Strategic Importance of Tetrahydrocarbazoles

The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds. These tricyclic systems exhibit a wide array of pharmacological activities, including potential as hypoglycemic, anti-cancer, and anti-Alzheimer's agents.[1][2] The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for constructing the indole ring system.[3][4]

This document provides a detailed technical guide for researchers and drug development professionals on a specific application of this classic reaction: the synthesis of complex tetrahydrocarbazoles by reacting (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with various ketone substrates. By leveraging this hydrazine derivative, chemists can access structurally unique and potentially potent therapeutic agents. We will delve into the underlying mechanism to explain the causality behind experimental choices, provide robust, field-tested protocols, and discuss key parameters for reaction optimization.

Reaction Mechanism: A Cascade of Acid-Catalyzed Transformations

The Fischer indole synthesis is not a simple condensation but a sophisticated sequence of acid-catalyzed events.[5] Understanding this mechanism is paramount for troubleshooting and adapting the protocol to new substrates. The reaction proceeds through several distinct stages, beginning with the formation of a hydrazone, which then undergoes a critical rearrangement to forge the final heterocyclic product.[6]

The key steps are as follows:

-

Hydrazone Formation: The process initiates with the acid-catalyzed condensation of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with a ketone to form the corresponding hydrazone intermediate.[5] This is a reversible reaction.

-

Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to the more reactive ene-hydrazine form. This step is crucial as it sets the stage for the key bond-forming event.[7]

-

[8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement, often compared to a Cope rearrangement.[6][9] This is the heart of the Fischer synthesis, where the weak N-N bond is cleaved, and a new, strong C-C bond is formed.

-

Rearomatization: The resulting diimine intermediate loses a proton to regain aromaticity in the benzene ring portion of the molecule.[7]

-

Cyclization and Ammonia Elimination: The terminal imine nitrogen attacks the other imine carbon, forming a five-membered ring aminoacetal (or aminal) intermediate.[5] Under acidic conditions and heat, this intermediate eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring of the final tetrahydrocarbazole product.[6]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a general, one-pot procedure for the synthesis of 1,2,3,4,7,8,9,10-octahydrodibenzo[b,g]carbazole from (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine and cyclohexanone. This method is robust and can be adapted for other ketone substrates with appropriate optimization.

3.1. Materials and Reagents

-

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride

-

Cyclohexanone (or other suitable ketone)

-

Acid Catalyst: Zinc chloride (ZnCl₂), Polyphosphoric acid (PPA), or Glacial Acetic Acid

-

Solvent: Glacial Acetic Acid or Toluene[10]

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Extraction Solvent: Ethyl Acetate or Dichloromethane

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel) for reaction monitoring

3.2. Step-by-Step Procedure

Caption: General experimental workflow for tetrahydrocarbazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride (1.0 eq) and the selected ketone (1.0 - 1.2 eq).

-

Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, ~5-10 mL per gram of hydrazine). Stir the mixture to achieve a suspension or solution.

-

Indolization:

-

For Acetic Acid as Catalyst/Solvent: Heat the mixture to reflux (typically 110-120°C) for 2-6 hours. The reaction progress should be monitored by TLC.

-

For Lewis Acid Catalysis (e.g., ZnCl₂): If using a solvent like toluene, add the Lewis acid catalyst (e.g., ZnCl₂, 0.5 - 2.0 eq) to the mixture.[11] Heat to reflux (typically 110-120°C) for 2-8 hours, monitoring by TLC. The use of a Lewis acid is often necessary for less reactive ketones.

-

-

Reaction Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acid.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic (~pH 8).

-

-

Extraction and Isolation:

-

Transfer the neutralized mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude solid is often purified by either recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure tetrahydrocarbazole derivative.

Key Experimental Parameters and Field-Proven Insights

The success and efficiency of the Fischer indole synthesis are highly dependent on several critical parameters.

4.1. Choice of Acid Catalyst

The catalyst is essential for protonating the hydrazone and facilitating the key rearrangement step.[9] The choice of catalyst can significantly impact yield and, in the case of unsymmetrical ketones, regioselectivity.[12]

| Catalyst Type | Examples | Characteristics & Rationale |

| Brønsted Acids | Acetic Acid, H₂SO₄, p-TsOH | Acetic acid can serve as both a catalyst and solvent. Stronger acids like H₂SO₄ are effective but can lead to side reactions or decomposition if not used carefully.[9] |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Highly effective and among the most common choices.[3] They coordinate to the nitrogen atoms, facilitating the N-N bond cleavage and subsequent cyclization. ZnCl₂ is a reliable standard for many substrates.[11] |

| Solid Acids | Zeolites, Cation-exchange resins | Offer advantages in terms of easier work-up and potential for enhanced regioselectivity due to shape-selective catalysis within their pores.[13][14] |

| Ionic Liquids | Pyridinium-based ILs | Can act as both solvent and catalyst, sometimes offering improved yields, especially when used in conjunction with a Lewis acid like ZnCl₂.[11] |

4.2. Ketone Substrate Selection

The structure of the ketone is a primary determinant of the reaction's outcome.

-

Alpha-Hydrogens: The ketone must possess at least two hydrogen atoms on one of the α-carbon atoms to enable the formation of the ene-hydrazine tautomer.[5]

-

Unsymmetrical Ketones: A ketone of the type R-CH₂-CO-CH₂-R' can potentially form two different regioisomeric indole products.[5] The product distribution is influenced by the steric bulk of the R groups and the specific acid catalyst used, which can favor the formation of the less sterically hindered ene-hydrazine intermediate.[12]

-

Steric Hindrance: Highly substituted or sterically hindered ketones may react slowly or require more forcing conditions (higher temperatures, stronger acids) to proceed efficiently.[15]

4.3. Solvent and Temperature

The reaction typically requires elevated temperatures to overcome the activation energy of the[8][8]-sigmatropic rearrangement.[8]

-

High-Boiling Solvents: Solvents like toluene, xylene, or ethylene glycol are often used to achieve the necessary reflux temperatures.

-

Acetic Acid: A common choice that conveniently functions as both a protic acid catalyst and a polar solvent.[2]

-

Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[11]

Conclusion

The Fischer indole synthesis remains an indispensable tool for constructing complex heterocyclic molecules. The reaction of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with ketones provides a direct and efficient route to novel tetrahydrocarbazole derivatives of significant interest to the pharmaceutical and agrochemical industries. By understanding the core mechanism and carefully selecting the catalyst, solvent, and reaction conditions, researchers can effectively leverage this protocol to synthesize a diverse library of compounds for further investigation. The provided workflow serves as a robust starting point for developing and optimizing these critical transformations.

References

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

PubMed. (2019). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

-

YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

-

SciSpace. (n.d.). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]

-

Oklahoma Academy of Science. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

Sources

- 1. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 13. chemistryviews.org [chemistryviews.org]

- 14. scispace.com [scispace.com]

- 15. ojs.library.okstate.edu [ojs.library.okstate.edu]

Application Notes & Protocols: The Utility of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine in Modern Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine as a pivotal precursor in the synthesis of complex heterocyclic scaffolds. The unique structural amalgamation of a reactive hydrazine moiety with a rigid tetralin framework makes this reagent a valuable building block for creating polycyclic systems, particularly those with potential pharmacological relevance.[1] We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols, and discuss the causality behind critical experimental parameters.

Section 1: Core Principles and Synthetic Overview

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine, available commercially often as its hydrochloride salt (CAS 2408970-26-1), is primarily employed as a substituted arylhydrazine analogue.[1][2] Its principal application lies in the construction of indole-containing polycyclic systems via the celebrated Fischer Indole Synthesis. This reaction, discovered in 1883, remains one of the most indispensable methods for synthesizing the indole nucleus.[3] The tetralin portion of the reagent imparts conformational rigidity and lipophilicity to the final molecule, attributes often sought in medicinal chemistry to enhance binding affinity and pharmacokinetic properties.

Beyond indoles, the inherent reactivity of the hydrazine group allows for its theoretical application in constructing other nitrogen-containing heterocycles, such as pyrazoles and pyridazines, through condensation reactions with appropriate dicarbonyl compounds.

Section 2: The Fischer Indole Synthesis: A Gateway to Fused Indole Systems

The most significant application of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine is in the Fischer Indole Synthesis. This reaction facilitates the creation of complex, fused tetracyclic and pentacyclic indole derivatives.

The Underlying Mechanism: A Cascade of Controlled Transformations

The Fischer Indole Synthesis is not a simple condensation but a sophisticated acid-catalyzed cascade.[3][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Hydrazone Formation: The synthesis commences with the acid-catalyzed condensation of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with an aldehyde or ketone. This is a reversible reaction, and removal of water can drive it to completion.[5]

-

Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). This step is crucial as it sets the stage for the key bond-forming event.[3]

-

[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, thermally-allowed[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[4] This is typically the rate-determining step and involves the formation of a new C-C bond, breaking the weak N-N bond.[3]

-

Aromatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The nucleophilic enamine-like nitrogen then attacks the imine carbon in an intramolecular fashion to form the five-membered pyrrole ring.[5]

-

Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring system.[4][5]

Diagram: The Fischer Indole Synthesis Mechanism

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Causality in Experimental Design

The success of the Fischer Indole Synthesis hinges on the careful selection of reagents and conditions.

-

Choice of Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective.[3][6]

-

Acetic Acid: Often serves as both a catalyst and a solvent, providing a moderately acidic environment suitable for the initial hydrazone formation and subsequent rearrangement.[4][7]

-

Polyphosphoric Acid (PPA): A strong dehydrating agent and acid, often used for less reactive substrates, driving the reaction forward at elevated temperatures.

-

Lewis Acids (e.g., ZnCl₂): Particularly useful as they can coordinate to the nitrogen atoms, facilitating both the rearrangement and the final elimination steps.[4]

-

-

Reaction Temperature: The process typically requires heating.[6] This provides the necessary thermal energy to overcome the activation barrier of the[1][1]-sigmatropic rearrangement. Refluxing in a suitable solvent is a common practice.[7]

-

Solvent Selection: The choice of solvent is dictated by the catalyst and the required temperature. High-boiling point polar solvents are often preferred to ensure the reactants remain in solution at the necessary temperatures.[4]

-

Carbonyl Component: The aldehyde or ketone must possess at least two α-hydrogens to enable the critical tautomerization to the enamine intermediate.[4] Using a cyclic ketone like cyclohexanone with (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine will result in a pentacyclic fused indole system.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with notes on critical steps and potential challenges.

Protocol: Synthesis of 7,8,9,10,11,12-Hexahydro-6H-benzo[g]carbazole

This protocol details the reaction of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with cyclohexanone, a classic Fischer indole synthesis that yields a fused carbazole derivative. This serves as a direct analogue to the well-documented synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine.[7][8]

Materials:

-

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride

-

Cyclohexanone (reagent grade)

-

Glacial Acetic Acid

-

Methanol or Ethanol (for recrystallization)

-

Deionized Water

-

Decolorizing Carbon (optional)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers and standard laboratory glassware

Procedure:

-

Reagent Preparation: If starting with the hydrochloride salt, the free hydrazine base should be prepared. In a fume hood, dissolve (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride (e.g., 10 mmol) in water. Add a slight excess of a suitable base (e.g., 25% NaOH solution) and extract the free hydrazine base into an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Hydrazines are toxic and should be handled with appropriate personal protective equipment.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (e.g., 50 mL).

-

Reactant Addition: Add cyclohexanone (1.0 eq., 10 mmol) to the acetic acid. Begin stirring and add the prepared (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine (1.0 eq., 10 mmol).

-

Thermal Cyclization: Heat the mixture to reflux using a heating mantle. Maintain a steady reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Note: Incomplete reactions are a common issue. If TLC indicates the presence of starting material after 2 hours, the reflux period can be extended.[8]

-

-

Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 200 mL) while stirring. The crude product should precipitate as a solid.

-